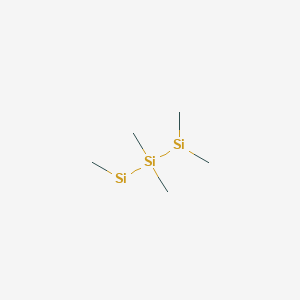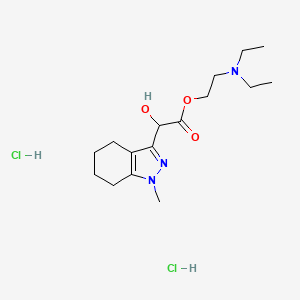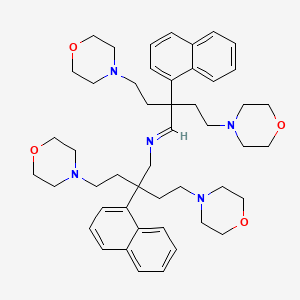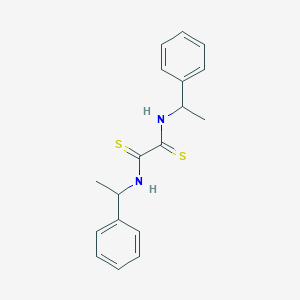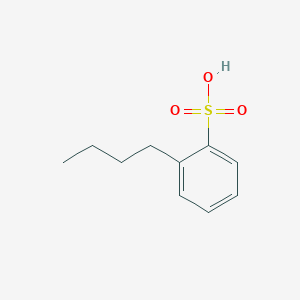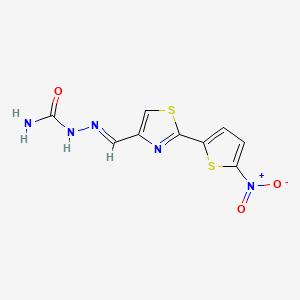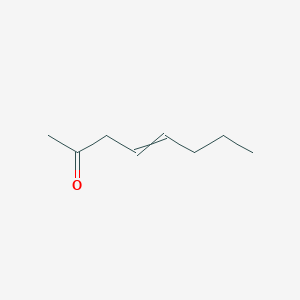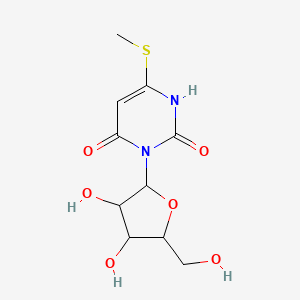
6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of the methylsulfanyl group adds unique chemical properties to the molecule, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione typically involves the cyclization of precursor molecules that contain the necessary functional groups. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) under reflux conditions in butanol (BuOH). This reaction leads to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the methylsulfanyl group.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the pyrimidine ring.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkyl or aryl-substituted pyrimidine derivatives.
科学的研究の応用
6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar structure and potential therapeutic applications.
Pyrimidino[4,5-d][1,3]oxazines: These compounds also contain a pyrimidine ring and are studied for their biological properties.
Uniqueness
6-(Methylsulfanyl)-3-pentofuranosylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
23537-54-4 |
|---|---|
分子式 |
C10H14N2O6S |
分子量 |
290.30 g/mol |
IUPAC名 |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6S/c1-19-5-2-6(14)12(10(17)11-5)9-8(16)7(15)4(3-13)18-9/h2,4,7-9,13,15-16H,3H2,1H3,(H,11,17) |
InChIキー |
GURFOMRQWBRJDP-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=O)N(C(=O)N1)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
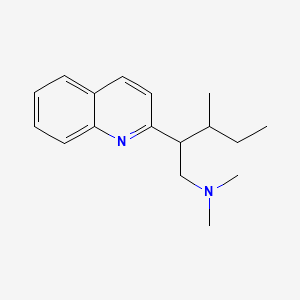
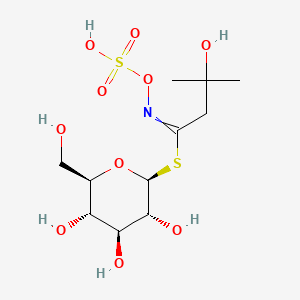
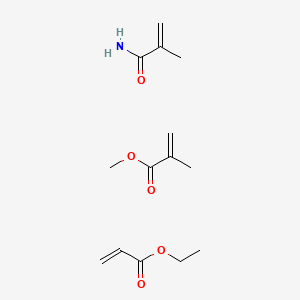
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
